![molecular formula C4H7ClN4S B1447097 4-Methyl-[1,2,3]thiadiazol-5-carboxamidin CAS No. 1355334-85-8](/img/structure/B1447097.png)
4-Methyl-[1,2,3]thiadiazol-5-carboxamidin
Übersicht
Beschreibung
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a bioactive nitrogen-containing heterocycle . It has been the subject of research due to its potential antimicrobial activity, particularly against Gram-positive bacteria .
Synthesis Analysis
The synthesis of new derivatives of 4-methyl-[1,2,3]thiadiazole-5-carboxamidine has been reported in the literature . The synthesis involves the creation of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .Wirkmechanismus
Target of Action
The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .
Result of Action
The primary result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine. One area of interest is the development of new 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine, which may provide insights into its potential therapeutic applications. In addition, more studies are needed to determine the long-term effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on human health, particularly in the context of its potential use as a drug. Finally, the use of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in agriculture warrants further investigation, particularly in terms of its potential to enhance plant growth and protect against fungal infections.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-Methyl-[1,2,3]thiadiazol-5-carboxamidin und seine Derivate wurden auf ihre potenziellen antimikrobiellen Wirkungen, insbesondere gegen grampositive Bakterien, untersucht . Die Synthese neuer Derivate hat zu Verbindungen mit signifikanter biologischer Aktivität geführt, wobei eine Verbindung eine minimale Hemmkonzentration (MHK) von nur 1,95–15,62 µg/mL aufweist . Dies deutet auf einen vielversprechenden Weg für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme hin.
Lipophilie und Wirkstoffdesign
Die Lipophilie dieser Verbindungen ist ein entscheidender Faktor für ihr Potenzial als Medikamente . Studien haben gezeigt, dass die Lipophilie die antimikrobielle Aktivität beeinflussen kann, wobei einige Derivate aufgrund einer geringeren Lipophilie eine bessere Leistung aufweisen . Diese Beziehung ist für das Design neuer Medikamente von entscheidender Bedeutung, da sie ihre Eigenschaften in Bezug auf Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) beeinflusst.
Antikrebs-Eigenschaften
Thiadiazolderivate, einschließlich derjenigen von this compound, haben sich in der Krebsforschung als vielversprechend erwiesen . Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie zu wertvollen Kandidaten für weitere Studien und die potenzielle Aufnahme in chemotherapeutische Behandlungsschemata.
Antiepileptisches Potenzial
Der Strukturbaustein des 1,2,3-Thiadiazols wurde mit antiepileptischen Eigenschaften in Verbindung gebracht . Die Forschung an den Derivaten von this compound könnte zur Entwicklung neuer Antiepileptika führen.
Insektizide und Antiamoebische Aktivitäten
Verbindungen mit der 1,2,3-Thiadiazol-Struktur wurden als insektizide und antiamoebische Aktivitäten gefunden . Dies eröffnet Möglichkeiten für ihren Einsatz in landwirtschaftlichen und pharmazeutischen Anwendungen zur Kontrolle von Schädlingen und Amoebeninfektionen.
Synthese neuer heterocyclischer Verbindungen
This compound dient als Vorläufer bei der Synthese einer Vielzahl neuer heterocyclischer Verbindungen . Diese Verbindungen haben vielfältige Anwendungen, darunter die Entwicklung neuer Materialien mit einzigartigen chemischen und physikalischen Eigenschaften.
Biochemische Analyse
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.
Cellular Effects
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.
Metabolic Pathways
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.
Eigenschaften
IUPAC Name |
4-methylthiadiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGMCPWNWZPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



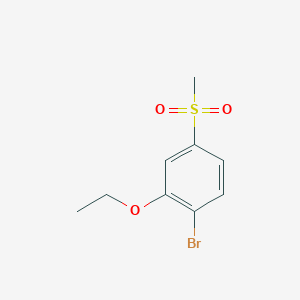


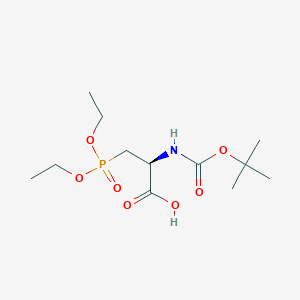

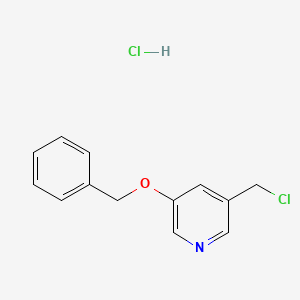
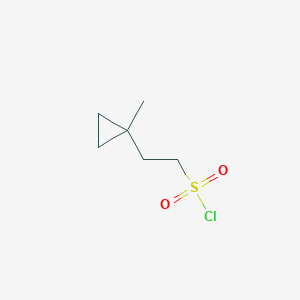
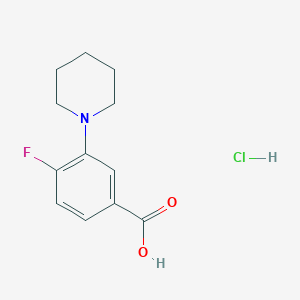

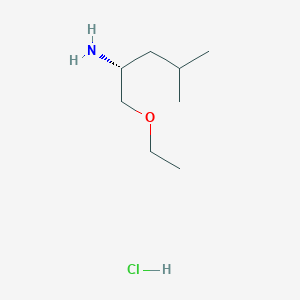
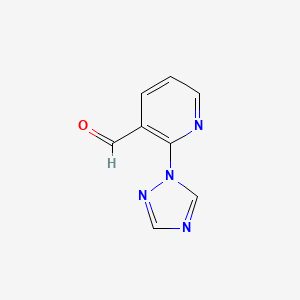

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)